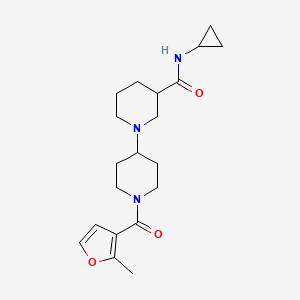![molecular formula C20H19FN2O2 B6078459 1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as piperazine or MP-10 and is a derivative of the benzofuran family. The chemical structure of MP-10 consists of a piperazine ring attached to a benzofuran ring with a carbonyl group.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This mechanism of action is similar to that of other antidepressant drugs such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, appetite, and sleep. MP-10 has also been shown to reduce the levels of stress hormones such as cortisol.
Advantages and Limitations for Lab Experiments
One of the major advantages of MP-10 is its high selectivity and potency. It has been shown to have minimal side effects and is well-tolerated in animal studies. However, one of the limitations of MP-10 is its high cost and the complexity of its synthesis. This may limit its use in large-scale experiments.
Future Directions
MP-10 has shown promising results in various research fields, and there are several future directions that can be explored. One of the major areas of research is the development of novel drugs based on the structure of MP-10. This may lead to the development of more potent and selective drugs for the treatment of various diseases. Another area of research is the study of the long-term effects of MP-10 on the brain and the body. This may help to further understand its mechanism of action and its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 4-fluoroaniline with 3-methylbenzofuran-2-carboxylic acid, followed by the addition of piperazine and carbonyl chloride. This reaction results in the formation of MP-10 as a white crystalline powder. The synthesis of MP-10 is a complex process and requires specialized equipment and expertise.
Scientific Research Applications
MP-10 has been extensively studied for its potential applications in various research fields. One of the major areas of research is the development of novel drugs for the treatment of various diseases. MP-10 has shown promising results in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-14-17-4-2-3-5-18(17)25-19(14)20(24)23-12-10-22(11-13-23)16-8-6-15(21)7-9-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMQCLFIAEYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-1-benzofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)